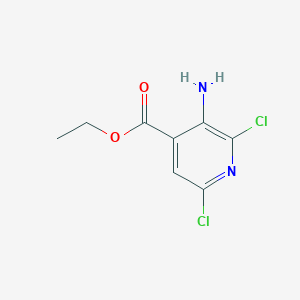

Ethyl 3-amino-2,6-dichloroisonicotinate

Description

BenchChem offers high-quality Ethyl 3-amino-2,6-dichloroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-2,6-dichloroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHSEGWPJCOBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963451 | |

| Record name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458543-81-2 | |

| Record name | Ethyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458543-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-amino-2,6-dichloroisonicotinate" chemical properties

An In-Depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: Properties, Synthesis, and Reactivity

Introduction: A Versatile Heterocyclic Building Block

Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, two chloro substituents, and an ethyl ester on a pyridine core makes it a molecule of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substituents on this compound offer multiple points for chemical modification, allowing for the systematic exploration of chemical space to develop novel compounds with desired biological activities or material properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity profile, and safety considerations, designed for professionals in chemical research and development.

PART 1: Core Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthetic protocols. Ethyl 3-amino-2,6-dichloroisonicotinate is a solid at room temperature, and its key properties are summarized below.

Data Presentation: Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 458543-81-2 | [1][2][3] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 235.07 g/mol | [2][3] |

| IUPAC Name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | [2] |

| Synonyms | 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester | [2] |

| Purity | Commonly available at ≥97% | [1] |

| Topological Polar Surface Area | 65.2 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of Ethyl 3-amino-2,6-dichloroisonicotinate.

PART 2: Synthesis and Spectral Characterization

Experimental Protocol: Proposed Synthesis

While multiple proprietary methods exist, a fundamental and chemically sound approach to synthesizing Ethyl 3-amino-2,6-dichloroisonicotinate involves the esterification of its corresponding carboxylic acid precursor, 3-amino-2,6-dichloroisonicotinic acid. This method is widely employed for its efficiency and simplicity.

Reaction: 3-amino-2,6-dichloroisonicotinic acid + Ethanol → Ethyl 3-amino-2,6-dichloroisonicotinate

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst is essential. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Ethanol: Using ethanol as the solvent as well as the reactant drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.

-

Reflux Conditions: The reaction is typically heated to reflux to provide the necessary activation energy and increase the reaction rate.

-

Work-up Procedure: Neutralization with a weak base (e.g., NaHCO₃ solution) is critical to quench the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction isolates the less polar ester product from the aqueous phase.

Step-by-Step Methodology:

-

To a round-bottom flask charged with 3-amino-2,6-dichloroisonicotinic acid (1.0 eq), add an excess of absolute ethanol (e.g., 10-20 volumes).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 3-amino-2,6-dichloroisonicotinate.

Mandatory Visualization: Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Spectral Data

While specific spectra are best obtained experimentally, the structure allows for the prediction of key analytical signatures.[4][5][6]

-

¹H NMR:

-

Ethyl Ester Protons: A triplet corresponding to the -CH₃ group (δ ≈ 1.4 ppm, 3H) and a quartet for the -OCH₂- group (δ ≈ 4.4 ppm, 2H), showing characteristic coupling.

-

Amino Protons: A broad singlet for the -NH₂ group (δ ≈ 5.0-6.0 ppm, 2H), which is exchangeable with D₂O.

-

Aromatic Proton: A singlet for the lone proton on the pyridine ring (δ ≈ 7.5-8.0 ppm, 1H).

-

-

¹³C NMR:

-

Ethyl Group: Signals around δ ≈ 14 ppm (-CH₃) and δ ≈ 62 ppm (-OCH₂-).

-

Pyridine Ring Carbons: Multiple signals in the aromatic region (δ ≈ 110-160 ppm). The carbons bonded to chlorine (C2, C6) and the amino group (C3) will show distinct shifts influenced by the electronic effects of these substituents.[7]

-

Carbonyl Carbon: A signal in the downfield region (δ ≈ 165 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z = 234. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

-

PART 3: Chemical Reactivity and Derivatization

The molecule's rich functionality makes it a versatile substrate for further chemical transformations.

Reactivity Profile:

-

Amino Group (-NH₂): The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent chloro and ester groups.

-

Chloro Substituents (-Cl): The chlorine atoms at the 2 and 6 positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[8] The electron-deficient nature of the pyridine ring, further enhanced by the ester group, activates these positions for attack by nucleophiles (e.g., amines, alkoxides, thiols). This is a cornerstone reaction for building molecular diversity from this scaffold.

-

Ester Group (-COOEt): The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis or reduced to a primary alcohol.

Mandatory Visualization: Representative Reaction Pathway (SₙAr)

Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SₙAr).

PART 4: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Ethyl 3-amino-2,6-dichloroisonicotinate is classified with specific hazards that necessitate careful handling.

GHS Hazard Information: [1]

-

Signal Word: Warning

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[9][10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]

-

Handling Protocol:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[9][11]

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Wash hands thoroughly after handling.[11]

PART 5: Applications in Research and Drug Development

The primary value of Ethyl 3-amino-2,6-dichloroisonicotinate lies in its role as a versatile molecular building block .[1][6] Its multiple reaction sites allow for the creation of diverse chemical libraries for screening against various biological targets.

-

Scaffold for Medicinal Chemistry: The aminopyridine core is a key pharmacophore. By performing SₙAr reactions at the C2 and C6 positions and modifying the amino and ester groups, chemists can generate a wide array of analogues. This strategy is central to structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

-

Potential in Anticancer Research: While this specific molecule's activity is not detailed, structurally related compounds such as ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent anticancer effects by inhibiting tubulin polymerization and inducing cell-cycle arrest.[13] This suggests that derivatives of Ethyl 3-amino-2,6-dichloroisonicotinate could be promising candidates for similar therapeutic applications.

-

Intermediate for Complex Heterocycles: It can serve as a starting material for the synthesis of more complex, fused heterocyclic systems, which are often of interest in both pharmaceutical and materials science research.

References

-

PrepChem.com. Synthesis of (c) Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate. [Link]

-

PubChem - NIH. Ethyl 3-Aminoisonicotinate. [Link]

-

Gal-Fau, M. et al. Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. PMC - NIH. [Link]

- Google Patents.

-

Gawinecki, R. et al. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

-

Gomes, P. et al. Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]

-

Karcı, F. & Karcı, F. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

Tsikas, D. et al. Stable isotope gas chromatography-tandem mass spectrometry determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples. PubMed. [Link]

-

Arshad, S. et al. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. PMC - NIH. [Link]

-

Boichuk, S. et al. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

Sources

- 1. 458543-81-2 | Ethyl 3-amino-2,6-dichloroisonicotinate - AiFChem [aifchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester CAS#: 458543-81-2 [chemicalbook.com]

- 4. 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester(458543-81-2) 1H NMR [m.chemicalbook.com]

- 5. 458543-81-2 | Ethyl 3-amino-2,6-dichloroisonicotinate | Chlorides | Ambeed.com [ambeed.com]

- 6. 458543-81-2|Ethyl 3-amino-2,6-dichloroisonicotinate|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2) is a highly functionalized pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an amino group, two chlorine atoms, and an ethyl ester moiety on the isonicotinate core, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and synthetic utility of this important intermediate. Particular emphasis is placed on its potential applications in drug discovery, supported by an understanding of its reactivity. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective use in the laboratory.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence is often critical for biological activity, influencing factors such as binding affinity, metabolic stability, and bioavailability. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, making the synthesis of polysubstituted pyridines a cornerstone of modern organic chemistry and drug discovery.

Ethyl 3-amino-2,6-dichloroisonicotinate stands out as a particularly useful intermediate due to its trifunctional nature. The amino group serves as a key handle for a wide range of transformations, including amide bond formation, diazotization, and participation in the construction of fused heterocyclic systems. The two chlorine atoms, positioned at the electrophilic 2- and 6-positions of the pyridine ring, are susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functionalities. Finally, the ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic potential. This guide will delve into the technical details of this versatile molecule, providing a roadmap for its synthesis and application.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 3-amino-2,6-dichloroisonicotinate is essential for its proper handling, storage, and use in synthesis.

| Property | Value |

| CAS Number | 458543-81-2 |

| IUPAC Name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| Appearance | White to yellow or brown crystalline powder |

| Storage Conditions | 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen)[1] |

Spectroscopic Characterization:

While publicly available, detailed spectra are limited, the expected spectroscopic signatures can be predicted based on the structure. These predictions are crucial for the confirmation of the compound's identity and purity after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. A triplet and a quartet in the upfield region would correspond to the ethyl group of the ester. The protons of the amino group would likely appear as a broad singlet. A singlet in the aromatic region would be indicative of the proton at the 5-position of the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the ester would be found in the downfield region (around 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group. The two carbons of the ethyl group would be observed in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ester carbonyl (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and any chlorine-containing fragments.

Synthesis and Mechanistic Insights

The synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate can be approached through several routes, leveraging established pyridine chemistry. A plausible and efficient method involves the esterification of the corresponding carboxylic acid, which itself can be synthesized from readily available starting materials.

Proposed Synthetic Pathway:

A likely industrial synthesis involves the esterification of 3-amino-2,6-dichloroisonicotinic acid. This precursor is a key intermediate in the synthesis of certain agrochemicals.[1] The esterification can be achieved under standard conditions.

Figure 1: Proposed Fischer Esterification Route.

Mechanistic Considerations:

The Fischer esterification proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ethyl ester product.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

Materials:

-

3-Amino-2,6-dichloroisonicotinic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Dichloromethane

-

Hexanes

Procedure:

-

To a stirred suspension of 3-amino-2,6-dichloroisonicotinic acid (1.0 eq) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Ethyl 3-amino-2,6-dichloroisonicotinate.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic versatility of Ethyl 3-amino-2,6-dichloroisonicotinate stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable scaffold for building complex drug-like molecules.

Sources

Navigating the Scaffolding Potential of Ethyl 3-Amino-2,6-dichloroisonicotinate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure in drug design. Within this vast chemical space, Ethyl 3-amino-2,6-dichloroisonicotinate emerges as a particularly intriguing, yet underexplored, building block. Its trifunctional nature—an ester for amide or hydrazide formation, a reactive amino group for a variety of coupling reactions, and two chloro-substituents ripe for nucleophilic substitution—presents a wealth of opportunities for the synthesis of diverse molecular libraries.

This technical guide, born from a comprehensive analysis of the current scientific landscape, aims to provide a forward-looking perspective on the potential derivatization of Ethyl 3-amino-2,6-dichloroisonicotinate. While direct, published applications of this specific molecule in extensive drug discovery campaigns are not yet prevalent, by examining the reactivity of its constituent functional groups and drawing parallels from analogous structures, we can chart a course for its strategic deployment in the quest for novel therapeutics, particularly in the realm of kinase inhibition.

Core Molecular Architecture and Physicochemical Properties

Ethyl 3-amino-2,6-dichloroisonicotinate, with the CAS Number 458543-81-2, possesses a molecular formula of C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol .[1][2] It is classified as a heterocyclic building block, specifically a substituted pyridine.[3]

| Property | Value | Source |

| CAS Number | 458543-81-2 | [1][2] |

| Molecular Formula | C8H8Cl2N2O2 | [1][2] |

| Molecular Weight | 235.07 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [5] |

| Storage | Inert atmosphere, 2-8 °C | [1] |

The strategic placement of the amino and ester groups, flanked by two chlorine atoms, dictates its reactivity and potential as a versatile synthon in multi-step synthetic pathways.

Synthetic Derivatization Strategies: A Forward-Looking Analysis

The true potential of Ethyl 3-amino-2,6-dichloroisonicotinate lies in its capacity for selective and sequential modification. The following sections outline plausible synthetic routes for its derivatization, drawing upon established organic chemistry principles and the known reactivity of similar pyridine scaffolds.

Reactions at the Amino Group: Building Amide and Urea Linkages

The primary amino group at the 3-position is a key handle for introducing diversity. Standard acylation conditions can be employed to form a wide array of amide derivatives.

-

Dissolution: Dissolve Ethyl 3-amino-2,6-dichloroisonicotinate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

-

Acylation: Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or HOBt/EDC) (1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the acylating agent. The base is crucial to neutralize the HCl generated during the reaction (from acyl chlorides) or to facilitate the activation of carboxylic acids. Stepwise addition at low temperature helps to control the exothermicity of the reaction and minimize side-product formation.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Groups

The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine ring nitrogen and the ester group. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. The differential reactivity of the two chlorine atoms could potentially be exploited for selective mono- or di-substitution.

-

Reactant Mixture: Combine Ethyl 3-amino-2,6-dichloroisonicotinate (1 equivalent) and the desired amine (1-3 equivalents) in a suitable high-boiling polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or 1,4-dioxane.

-

Base and Catalyst (Optional): Add a base, such as potassium carbonate or cesium carbonate (2-3 equivalents), to scavenge the generated HCl. In some cases, a palladium catalyst and a ligand (e.g., Buchwald-Hartwig amination conditions) may be necessary to facilitate the reaction with less nucleophilic amines.

-

Heating: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir for several hours to days. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is based on well-established SNAr reactions on electron-deficient aromatic rings. The progress of the reaction should be carefully monitored to control the degree of substitution (mono- vs. di-substitution) and to minimize decomposition at high temperatures.

Envisioned Biological Applications: Targeting Protein Kinases

The structural motif of a substituted aminopyridine is a common feature in many potent and selective protein kinase inhibitors. The JAK-STAT signaling pathway, which plays a crucial role in immune regulation and cell proliferation, is a particularly relevant target.[6] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

By strategically derivatizing Ethyl 3-amino-2,6-dichloroisonicotinate, it is plausible to design novel inhibitors that target the ATP-binding site of kinases like JAKs.

Hypothetical Design of a JAK Inhibitor

A hypothetical drug design strategy could involve the following steps, visualized in the workflow diagram below:

-

Scaffold Elaboration: Utilize the amino group to introduce a moiety that can interact with the hinge region of the kinase ATP-binding site.

-

Vectorial Expansion: Employ SNAr at the 2- and 6-positions to introduce substituents that can occupy the hydrophobic regions and solvent-exposed areas of the kinase active site, thereby enhancing potency and selectivity.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides to further probe the active site and modulate physicochemical properties.

Potential Signaling Pathway Interruption

A potent inhibitor derived from this scaffold would be expected to block the phosphorylation of STAT proteins by JAKs, thereby interrupting the downstream signaling cascade that leads to gene transcription and cellular responses like inflammation and proliferation.

Future Directions and Conclusion

Ethyl 3-amino-2,6-dichloroisonicotinate represents a chemical scaffold with considerable, yet largely untapped, potential for the development of novel therapeutics. Its versatile handles for chemical modification make it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. While the current body of published research directly utilizing this compound is limited, the principles of medicinal chemistry and the known reactivity of its functional groups provide a clear roadmap for its future exploration.

For researchers and drug development professionals, this molecule should be viewed not as a final product, but as a gateway to a vast and unexplored chemical space. The strategic derivatization of Ethyl 3-amino-2,6-dichloroisonicotinate, guided by structure-based drug design principles, holds the promise of yielding novel and potent modulators of disease-relevant targets, with a particularly strong rationale for the pursuit of novel kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational blueprint for initiating such discovery programs.

References

Sources

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-amino-2,6-dichloroisonicotinate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of Ethyl 3-amino-2,6-dichloroisonicotinate. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information from structurally related molecules to infer its potential pharmacological profile. Based on the well-documented activities of its core components—the 2,6-dichloropyridine scaffold, the 3-amino moiety, and the ethyl isonicotinate functionality—this guide explores the compound's promise in oncology, inflammation, and infectious diseases. Detailed hypothetical mechanisms of action and robust experimental protocols for validation are presented to guide future research and development efforts.

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a versatile core for drug design.[1] Ethyl 3-amino-2,6-dichloroisonicotinate is a distinct molecule that combines several key pharmacophores: a dichlorinated pyridine ring, an amino group, and an ethyl ester. The strategic placement of these functional groups suggests a high potential for diverse biological activities. The chlorine atoms at the 2 and 6 positions offer reactive sites for further chemical modification, enabling the creation of compound libraries for screening.[1][2] The 3-amino group and the ethyl isonicotinate moiety are known to contribute to a range of pharmacological effects, from anticancer to anti-inflammatory properties.[3][4][5] This guide will dissect the potential of Ethyl 3-amino-2,6-dichloroisonicotinate by examining the established biological roles of its structural analogs.

Chemical Profile of Ethyl 3-amino-2,6-dichloroisonicotinate

| Property | Value |

| IUPAC Name | Ethyl 3-amino-2,6-dichloroisonicotinate |

| Synonyms | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate |

| CAS Number | 458543-81-2 |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| Structure |  |

Inferred Biological Activities and Potential Therapeutic Applications

Based on the extensive literature on related pyridine derivatives, we can hypothesize several key areas of biological activity for Ethyl 3-amino-2,6-dichloroisonicotinate.

Potential Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[6] Numerous studies have highlighted the potent cytotoxic effects of substituted pyridine derivatives against various cancer cell lines.[1][7]

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: A significant number of kinase inhibitors are built around a pyridine core, which can mimic the hinge-binding region of ATP in the kinase active site.[2][8] The 2,6-disubstituted pattern, in particular, is amenable to creating potent and selective kinase inhibitors.[2] It is plausible that Ethyl 3-amino-2,6-dichloroisonicotinate could act as an inhibitor of protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2 or PIM-1.[2][7]

-

Induction of Apoptosis: Many pyridine-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[7] This could be a downstream effect of kinase inhibition or through other cellular pathways.

-

Inhibition of DNA Synthesis: 3-Aminopyridine derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, making this a potential mechanism of action.[3]

Conceptual Kinase Inhibition Pathway

Caption: A generalized workflow for in vitro biological activity screening.

Kinase Inhibition Assay

This protocol will assess the compound's ability to inhibit a specific kinase.

Methodology:

-

Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

-

Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period.

-

Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Assay (COX Inhibition Assay)

This protocol will evaluate the compound's ability to inhibit COX enzymes.

Methodology:

-

Enzyme and Substrate: Use purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

-

Assay Procedure: Pre-incubate the enzyme with the test compound or a control (e.g., indomethacin) at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Summary of Biological Activities of Structurally Related Compounds

| Compound Class | Example Biological Activities | Representative References |

| Pyridine Derivatives | Anticancer, Anti-inflammatory, Kinase Inhibition, Antimicrobial | [1][2][4][6][7][9] |

| 3-Aminopyridine Derivatives | Neuroprotective, Anticancer (Ribonucleotide Reductase Inhibition), Antimicrobial | [3][10][11][12] |

| 2,6-Dichloropyridine Derivatives | Versatile synthetic intermediates for anticancer and antimicrobial agents | [1][13][14] |

| Isonicotinic Acid Derivatives | Antitubercular, Anticancer, Anti-inflammatory, Anticonvulsant | [5][15][16][17] |

Conclusion and Future Directions

Ethyl 3-amino-2,6-dichloroisonicotinate represents a molecule of significant interest for drug discovery, primarily due to its constitution from well-established pharmacologically active scaffolds. The analysis of structurally similar compounds strongly suggests that its most promising potential biological activities lie in the realms of oncology, anti-inflammatory, and antimicrobial applications. The proposed mechanisms, including kinase inhibition and modulation of inflammatory pathways, provide a rational basis for initiating a comprehensive screening program.

References

-

Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (n.d.). JournalsPub. Retrieved from [Link]

-

3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014, May 28). National Institutes of Health. Retrieved from [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR. Retrieved from [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). ACS Omega. Retrieved from [Link]

-

Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (2011, August). PubMed. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g]O[18][19][10]xadiazocine. (n.d.). ResearchGate. Retrieved from [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved from [Link]

-

Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2015, July). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011, July). ResearchGate. Retrieved from [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024, February 22). PubMed Central. Retrieved from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). National Institutes of Health. Retrieved from [Link]

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2015, August 9). ResearchGate. Retrieved from [Link]

-

Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022, October 21). MDPI. Retrieved from [Link]

-

Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). PubMed. Retrieved from [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2015, December 6). ResearchGate. Retrieved from [Link]

-

Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024, August 12). Frontiers. Retrieved from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 20). PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. journalspub.com [journalspub.com]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-amino-2,6-dichloroisonicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2), a key building block in modern medicinal chemistry and materials science.[1][2][3][4][5] The following sections offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structural features.

Molecular Structure and Spectroscopic Overview

Ethyl 3-amino-2,6-dichloroisonicotinate possesses a densely functionalized pyridine core. The interplay of the electron-donating amino group, the electron-withdrawing chloro and ethyl carboxylate substituents, and the aromatic pyridine ring results in a unique electronic environment. This environment gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for understanding its reactivity.

The molecular formula of the compound is C₈H₈Cl₂N₂O₂, with a molecular weight of approximately 235.07 g/mol .[2] A thorough spectroscopic analysis is essential for confirming the identity and purity of synthesized batches of this compound.

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of Ethyl 3-amino-2,6-dichloroisonicotinate.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-amino-2,6-dichloroisonicotinate, both ¹H and ¹³C NMR provide critical information about the arrangement of its constituent atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for Ethyl 3-amino-2,6-dichloroisonicotinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.75 | Broad Singlet | 2H | -NH₂ |

| ~4.35 | Quartet | 2H | -OCH₂CH₃ |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

The ¹H NMR spectrum is characterized by three distinct signals corresponding to the ethyl ester and the amino group. The aromatic region is devoid of signals, which is consistent with a fully substituted pyridine ring.

-

Amino Protons (-NH₂): A broad singlet is expected for the two protons of the amino group, typically appearing around δ 4.75 ppm. The broadness of this peak is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.35 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) are more shielded and appear as a triplet around δ 1.35 ppm, resulting from coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-amino-2,6-dichloroisonicotinate

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester) |

| ~150 | C-NH₂ |

| ~148 | C-Cl |

| ~145 | C-COOEt |

| ~110 | C-H (hypothetical, none present) |

| ~108 | C-Cl |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

The predicted ¹³C NMR spectrum shows eight distinct carbon signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 164 ppm.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon bearing the amino group (C-NH₂) is expected to be significantly shielded compared to the carbons attached to the electronegative chlorine atoms (C-Cl). The carbon attached to the ethyl ester group (C-COOEt) will also have a characteristic chemical shift. The precise assignment of the aromatic carbons can be complex and may require advanced NMR techniques such as HSQC and HMBC.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected around δ 62 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing around δ 14 ppm.

Caption: Correlation of the molecular structure with its NMR signals.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-amino-2,6-dichloroisonicotinate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl 3-amino-2,6-dichloroisonicotinate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Amino (-NH₂) |

| 2980-2850 | C-H Stretch | Alkyl (Ethyl) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1470 | C=C & C=N Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~800 | C-Cl Stretch | Chloro |

Interpretation:

-

N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3400-3200 cm⁻¹. Often, two bands are observed corresponding to the symmetric and asymmetric stretching modes.

-

C-H Stretching: The sp³ C-H bonds of the ethyl group will show stretching vibrations in the 2980-2850 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1470 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretch of the ester group will give rise to a strong band around 1250 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for Ethyl 3-amino-2,6-dichloroisonicotinate

| m/z | Ion |

| 234/236/238 | [M]⁺• (Molecular Ion) |

| 205/207/209 | [M - C₂H₅]⁺ |

| 189/191/193 | [M - OC₂H₅]⁺ |

| 161/163/165 | [M - COOC₂H₅]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms. The characteristic isotopic pattern for two chlorine atoms is a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks.

-

Molecular Ion ([M]⁺•): The molecular ion peak cluster is expected at m/z 234, 236, and 238, consistent with the molecular weight of the compound and the isotopic abundance of chlorine.

-

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethyl radical (•C₂H₅, 29 Da) to give an ion at m/z 205/207/209, or the loss of an ethoxy radical (•OC₂H₅, 45 Da) resulting in an ion at m/z 189/191/193. Loss of the entire ethyl carboxylate group as a radical (•COOC₂H₅, 73 Da) would lead to a fragment at m/z 161/163/165.

Sources

A Comprehensive Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate as a Versatile Starting Material for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active compounds and functional materials. Among the myriad of building blocks available to the synthetic chemist, Ethyl 3-amino-2,6-dichloroisonicotinate stands out as a highly versatile and reactive precursor for the construction of diverse fused pyridine systems. Its unique arrangement of an amino group, an ester, and two chloro substituents on the pyridine ring provides a rich platform for a variety of cyclization and functionalization reactions. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, chemical properties, and, most importantly, the application of this key starting material in the synthesis of a range of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven experimental protocols.

Physicochemical Properties and Synthesis of the Core Moiety

Ethyl 3-amino-2,6-dichloroisonicotinate is a stable, crystalline solid at room temperature. Its structure, featuring both electron-donating (amino) and electron-withdrawing (chloro, ethyl ester) groups, imparts a unique reactivity profile.

| Property | Value |

| CAS Number | 458543-81-2 |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol [1] |

| Appearance | Off-white to pale yellow crystalline powder |

| Storage | Store under inert gas at 2–8 °C[1] |

While commercially available from various suppliers, a robust synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate is essential for large-scale applications and for laboratories where it is not readily accessible. A plausible and efficient synthetic route commences from the readily available 2-chloro-3-nitroisonicotinic acid.

Synthetic Workflow for Ethyl 3-amino-2,6-dichloroisonicotinate

Caption: Synthetic pathway to Ethyl 3-amino-2,6-dichloroisonicotinate.

Experimental Protocol: Synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate

Step 1: Esterification of 2-Chloro-3-nitroisonicotinic acid

-

To a stirred suspension of 2-chloro-3-nitroisonicotinic acid (1.0 eq) in anhydrous ethanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Ethyl 2-chloro-3-nitroisonicotinate, which can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

-

To a solution of Ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/g), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

-

Heat the mixture to reflux for 6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude Ethyl 3-amino-2-chloroisonicotinate.

Step 3: Chlorination of the Pyridine Ring

-

Dissolve the crude Ethyl 3-amino-2-chloroisonicotinate (1.0 eq) in acetonitrile (10 mL/g).

-

Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Ethyl 3-amino-2,6-dichloroisonicotinate as a solid.

Application in the Synthesis of Fused Pyridine Heterocycles

The strategic placement of reactive functional groups makes Ethyl 3-amino-2,6-dichloroisonicotinate a powerful precursor for the synthesis of a variety of fused heterocyclic systems. The amino and ester groups are perfectly positioned for cyclocondensation reactions to form a pyrimidine ring, while the chloro substituents offer handles for further functionalization or can participate in the cyclization itself.

I. Synthesis of Pyrido[2,3-d]pyrimidines

The most prominent application of Ethyl 3-amino-2,6-dichloroisonicotinate is in the synthesis of the pyrido[2,3-d]pyrimidine scaffold, which is a core structure in many biologically active molecules, including kinase inhibitors.[2]

The reaction with guanidine provides a direct route to 2,4-diaminopyrido[2,3-d]pyrimidines, which are valuable intermediates for further derivatization in drug discovery programs.

Caption: Synthesis of 2,4-Diamino-7-chloropyrido[2,3-d]pyrimidines.

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the amino group of the starting material on the guanidine, followed by an intramolecular cyclization with the elimination of ethanol. The resulting intermediate then undergoes tautomerization to form the more stable pyrido[2,3-d]pyrimidinone. Subsequent chlorination with POCl₃ provides the dichloro derivative, which can be selectively functionalized at the C5 position.

Experimental Protocol: Synthesis of 2,4-Diamino-7-chloro-5H-pyrido[2,3-d]pyrimidin-5-one

-

To a solution of sodium ethoxide, prepared by dissolving sodium (2.2 eq) in anhydrous ethanol (20 mL/g of starting material), add guanidine hydrochloride (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes, then add Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq).

-

Heat the reaction mixture to reflux for 8 hours, monitoring by TLC.

-

Cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.

| Product | Reagents | Solvent | Yield (%) | M.p. (°C) |

| 2,4-Diamino-7-chloro-5H-pyrido[2,3-d]pyrimidin-5-one | Guanidine HCl, NaOEt | Ethanol | 75-85 | >300 |

| 7-Chloro-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Thiourea, NaOEt | Ethanol | 70-80 | >300 |

| 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Urea, NaOEt | Ethanol | 65-75 | >300 |

Reaction with urea or thiourea provides access to the corresponding dione and thioxo-dione derivatives, which are also important pharmacophores.

Caption: Synthesis of 7-Chloropyrido[2,3-d]pyrimidine-2,4-diones and their thio-analogues.

Experimental Protocol: Synthesis of 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

-

Follow the procedure for the synthesis of the 2,4-diamino derivative, substituting urea (1.5 eq) for guanidine hydrochloride.

-

The product precipitates upon neutralization and can be collected by filtration.

II. Synthesis of Thiazolo[5,4-b]pyridines and Oxazolo[5,4-b]pyridines

The vicinal amino and chloro substituents in Ethyl 3-amino-2,6-dichloroisonicotinate allow for the construction of other five-membered heterocyclic rings fused to the pyridine core, such as thiazoles and oxazoles.

Reaction with a thiocarbonyl source, such as carbon disulfide or an isothiocyanate, followed by intramolecular cyclization, leads to the formation of the thiazolo[5,4-b]pyridine scaffold.

Caption: General route to Thiazolo[5,4-b]pyridines.

Mechanistic Insight: The amino group reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate can then undergo intramolecular nucleophilic substitution, displacing the adjacent chloro group to form the thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-chlorothiazolo[5,4-b]pyridine-6-carboxylate

-

To a stirred solution of Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq) and carbon disulfide (1.5 eq) in dimethylformamide (10 mL/g), add potassium carbonate (2.0 eq).

-

Heat the mixture to 80 °C for 6 hours.

-

Cool the reaction to room temperature and pour into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from ethanol.

Similarly, reaction with a carbonyl source, such as a carboxylic acid or its derivative, can lead to the formation of an oxazole ring.

Caption: General route to Oxazolo[5,4-b]pyridines.

Mechanistic Insight: The amino group is first acylated with a suitable acylating agent. The resulting amide then undergoes intramolecular cyclization, typically under dehydrating conditions, with the displacement of the ortho-chloro substituent to form the oxazole ring.

Experimental Protocol: Synthesis of Ethyl 5-chloro-2-methyloxazolo[5,4-b]pyridine-6-carboxylate

-

To a solution of Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq) in pyridine (5 mL/g), add acetyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give the intermediate amide.

-

Heat the crude amide in polyphosphoric acid (PPA) at 120 °C for 3 hours.

-

Cool the mixture, pour into ice water, and neutralize with sodium bicarbonate.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to afford the desired product.

Conclusion

Ethyl 3-amino-2,6-dichloroisonicotinate has proven to be a remarkably versatile and valuable starting material for the synthesis of a wide range of fused pyridine heterocycles. Its unique substitution pattern allows for the efficient construction of pyrido[2,3-d]pyrimidines, thiazolo[5,4-b]pyridines, and oxazolo[5,4-b]pyridines, all of which are important scaffolds in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this powerful building block in their own synthetic endeavors. The ability to readily access these complex heterocyclic systems from a common precursor opens up new avenues for the development of novel therapeutics and functional materials.

References

-

PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]

- Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Organic Syntheses. 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. [Link]

-

PubMed Central. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

-

Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

-

MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]

Sources

"Ethyl 3-amino-2,6-dichloroisonicotinate" reactivity analysis

An In-depth Technical Guide to the Reactivity of Ethyl 3-amino-2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of an amino group, two chloro substituents, and an ethyl ester on a pyridine core makes it a valuable scaffold for the synthesis of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The strategic positioning of these functional groups allows for a range of chemical transformations, offering multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of the reactivity of Ethyl 3-amino-2,6-dichloroisonicotinate, offering insights into its electronic properties and a detailed examination of the reactivity at each of its functional sites.

Structural and Electronic Analysis

The reactivity of Ethyl 3-amino-2,6-dichloroisonicotinate is dictated by the interplay of its constituent functional groups. The central pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further intensified by the presence of two strongly electron-withdrawing chlorine atoms at the C2 and C6 positions, as well as the ethyl ester group at C4. Conversely, the amino group at the C3 position is a strong electron-donating group, which modulates the overall electronic landscape of the molecule.

This electronic push-pull system creates distinct reactive sites. The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms serve as excellent leaving groups in both SNAr and palladium-catalyzed cross-coupling reactions. The amino group, with its lone pair of electrons, is nucleophilic and can readily undergo acylation, alkylation, and other transformations. Finally, the ethyl ester provides a handle for hydrolysis or amidation.

Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2,6-dichloropyridine core makes Ethyl 3-amino-2,6-dichloroisonicotinate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The regioselectivity of the substitution is influenced by both electronic and steric factors. The C2 and C6 positions are electronically activated for nucleophilic attack. However, the amino group at C3 may exert some steric hindrance, potentially influencing the selectivity of the incoming nucleophile for the C6 position over the C2 position. The reaction conditions, such as temperature and the nature of the nucleophile, can be tuned to achieve selective mono- or di-substitution.

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the mono-amination of Ethyl 3-amino-2,6-dichloroisonicotinate.

Materials:

-

Ethyl 3-amino-2,6-dichloroisonicotinate

-

Primary amine (e.g., benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add the primary amine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired mono-aminated product.

Characterization: The purified product should be characterized by NMR and mass spectrometry to confirm its structure.[1]

Caption: SNAr mechanism on the dichloropyridine ring.

Reactivity of the Chloro Substituents: Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents at the C2 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, and alkynyl groups, respectively.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of the chlorinated pyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6][7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Ethyl 3-amino-2,6-dichloroisonicotinate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

-

Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the direct alkynylation of the pyridine ring by reacting it with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.[4][8][9]

Experimental Protocol: Sonogashira Coupling

Materials:

-

Ethyl 3-amino-2,6-dichloroisonicotinate

-

Terminal alkyne (e.g., phenylacetylene)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) under an inert atmosphere.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycles of the Sonogashira coupling.

Reactivity of the Amino Group

The amino group at the C3 position is a versatile functional handle that can undergo a variety of transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of sulfonamides.

Acylation

Acylation of the amino group with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities, which are prevalent in bioactive molecules.

Experimental Protocol: Acylation of the Amino Group

Materials:

-

Ethyl 3-amino-2,6-dichloroisonicotinate

-

Acid chloride (e.g., acetyl chloride)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add a base such as pyridine or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Reactivity of the Ethyl Ester Group

The ethyl ester at the C4 position can be readily transformed into other functional groups. The most common reactions are hydrolysis to the corresponding carboxylic acid and amidation to form an amide.

Hydrolysis

Base-mediated hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be used in further synthetic manipulations, such as amide bond formation.

Experimental Protocol: Ester Hydrolysis

Materials:

-

Ethyl 3-amino-2,6-dichloroisonicotinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 3-amino-2,6-dichloroisonicotinate (1.0 eq) in a mixture of THF and water.

-

Add LiOH (2.0 eq) or an aqueous solution of NaOH.

-

Stir the mixture at room temperature or heat gently if necessary. Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.

-

Collect the solid by filtration or, if extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the carboxylic acid.

Summary of Reactivity

| Functional Group | Position | Potential Reactions |

| Chloro | C2, C6 | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Sonogashira Coupling, Stille Coupling, Buchwald-Hartwig Amination |

| Amino | C3 | Acylation, Alkylation, Sulfonylation, Diazotization (Sandmeyer Reaction) |

| Ethyl Ester | C4 | Hydrolysis, Amidation, Reduction |

Conclusion